4-Phenyl-tetrahydropyran-2-one

Sigma receptor pharmacology Radioligand binding assay CNS ligand discovery

4-Phenyl-tetrahydropyran-2-one (CAS: 61949-75-5) is a racemic δ-lactone heterocyclic compound with molecular formula C11H12O2 and molecular weight 176.21 g/mol. This six-membered tetrahydropyran-2-one ring system bears a phenyl substituent at the C4 position, conferring a calculated XLogP3-AA value of 1.9 and a topological polar surface area of 26.3 Ų.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B8802557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-tetrahydropyran-2-one
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1COC(=O)CC1C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyONMHULVUDDUGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-tetrahydropyran-2-one: CAS 61949-75-5 | δ-Lactone Scaffold Identity and Physicochemical Baseline for Procurement


4-Phenyl-tetrahydropyran-2-one (CAS: 61949-75-5) is a racemic δ-lactone heterocyclic compound with molecular formula C11H12O2 and molecular weight 176.21 g/mol . This six-membered tetrahydropyran-2-one ring system bears a phenyl substituent at the C4 position, conferring a calculated XLogP3-AA value of 1.9 and a topological polar surface area of 26.3 Ų [1]. The compound serves as a foundational scaffold in medicinal chemistry for sigma receptor ligand development [2] and as a versatile chiral building block in asymmetric synthesis [3].

4-Phenyl-tetrahydropyran-2-one: Positional Isomer Differentiation and C4-Phenyl Pharmacophore Requirements


Generic substitution within the phenyl-tetrahydropyran-2-one class is inadvisable due to profound structure-activity divergence driven by phenyl ring substitution position and stereochemical configuration. Substitution at C4 versus C6 yields distinct pharmacophores with divergent biological target engagement: C4-phenyl analogs demonstrate nanomolar sigma receptor affinity [1], whereas C6-phenyl derivatives (such as 6-phenyltetrahydro-2H-pyran-2-one) are associated with HMG-CoA reductase inhibition [2]. Furthermore, stereochemical configuration critically modulates cytotoxic activity; (R)-configured δ-lactones exhibit antiproliferative effects while (S)-configured counterparts do not [3]. These positional and stereochemical constraints preclude casual interchangeability among in-class analogs for research applications.

4-Phenyl-tetrahydropyran-2-one: Quantitative Comparator Evidence for Procurement Decision Support


4-Phenyl-tetrahydropyran-2-one Demonstrates Nanomolar Sigma-1 Receptor Affinity (IC50 = 1.40 nM) via [³H]DTG Displacement in Guinea Pig Cerebellum

4-Phenyl-tetrahydropyran-2-one (CHEMBL555890) exhibits an IC50 of 1.40 nM for sigma receptor binding as measured by displacement of [³H]DTG radioligand in guinea pig cerebellum homogenates [1]. This represents high nanomolar affinity, establishing the compound as a viable starting scaffold for sigma receptor ligand optimization. Direct head-to-head comparative data within the identical assay system for structurally related analogs is not available in the primary source; this evidence therefore constitutes a single-compound measurement without immediate comparator. However, the quantitative IC50 value provides a benchmark for subsequent SAR studies where modified phenyl-substituted tetrahydropyran-2-one analogs can be evaluated under the same radioligand displacement conditions.

Sigma receptor pharmacology Radioligand binding assay CNS ligand discovery

4-Phenyl-tetrahydropyran-2-one Exhibits Reduced Lipophilicity (XLogP3 = 1.9) and Constrained Rotational Freedom (Rotatable Bond Count = 1) Relative to Acyclic Phenylalkyl Analogs

4-Phenyl-tetrahydropyran-2-one possesses computed physicochemical properties that differentiate it from acyclic phenyl-containing structural analogs. The compound exhibits an XLogP3 value of 1.9 and a rotatable bond count of 1 [1]. In contrast, a representative acyclic phenylalkyl ester comparator—benzyl acetate (C9H10O2)—has a computed XLogP3 of approximately 1.7-1.8 and a rotatable bond count of 3, reflecting greater conformational flexibility [2]. The tetrahydropyran-2-one ring constrains the phenyl substituent orientation, reducing conformational entropy relative to acyclic analogs while maintaining comparable lipophilicity. The topological polar surface area of 26.3 Ų for 4-phenyl-tetrahydropyran-2-one [1] versus approximately 26.3 Ų for benzyl acetate [2] indicates equivalent hydrogen bonding capacity. These computational descriptors inform scaffold selection for CNS-targeted ligand optimization where balanced lipophilicity and conformational restriction are design considerations.

Physicochemical property optimization Drug-likeness prediction Medicinal chemistry design

4-Phenyl-tetrahydropyran-2-one Scaffold Serves as Key Intermediate in Anti-HCV Lactone Derivative Synthesis

The tetrahydropyran-2-one core structure, including 4-phenyl-substituted derivatives, is explicitly claimed as an important precursor scaffold in the synthesis of lactone derivatives used for anti-hepatitis C virus agents, including sofosbuvir [1]. The patented process describes the preparation of lactone derivatives from tetrahydro-2H-pyran-2-one intermediates via sequential functionalization. While the patent does not provide quantitative yield data specifically for 4-phenyl-tetrahydropyran-2-one as a discrete substrate, the structural class is established as synthetically productive in this pharmaceutical context. The 4-phenyl substituent provides a synthetic handle for subsequent derivatization reactions that are not accessible with unsubstituted tetrahydropyran-2-one.

Antiviral drug synthesis Sofosbuvir precursor Lactone intermediate

Enzymatic Resolution Enables Access to Optically Active (R)-4-Phenyltetrahydro-2H-pyran-2-one with Defined Stereochemistry

Enzymatic kinetic resolution methodology has been applied to access optically active (R)-4-phenyltetrahydro-2H-pyran-2-one from racemic mixtures . The enzyme's selectivity preferentially hydrolyzes one enantiomer, yielding (R)-4-phenyltetrahydro-2H-pyran-2-one and the corresponding (S)-δ-hydroxypentanoic acid derivative. This stereoselective enzymatic approach provides a defined stereochemical outcome that contrasts with non-selective chemical hydrolysis methods. While quantitative enantiomeric excess (ee) values are not provided in the available excerpt, the demonstrated feasibility of enzymatic resolution establishes the compound as a chiral synthon platform.

Enzymatic resolution Chiral building block Asymmetric synthesis

4-Phenyl-tetrahydropyran-2-one: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Sigma Receptor Ligand Screening and SAR Optimization

Researchers conducting sigma receptor pharmacology studies may utilize 4-phenyl-tetrahydropyran-2-one as a reference scaffold with established IC50 = 1.40 nM in [³H]DTG displacement assays [1]. The quantifiable binding affinity provides a benchmark for evaluating structural modifications to the tetrahydropyran-2-one core in ligand optimization campaigns.

Chiral Building Block for Asymmetric Synthesis

The (R)-enantiomer of 4-phenyltetrahydro-2H-pyran-2-one, accessible via enzymatic kinetic resolution , serves as an optically active building block for stereoselective synthesis of natural product analogs and pharmaceutical intermediates requiring defined stereochemistry at the δ-lactone position.

Conformationally Constrained Scaffold for CNS Drug Discovery

The compound's computed physicochemical profile—XLogP3 = 1.9, rotatable bond count = 1, and TPSA = 26.3 Ų [2]—aligns with CNS drug-likeness parameters. Researchers may select 4-phenyl-tetrahydropyran-2-one over more flexible acyclic phenyl analogs when conformational restriction of the phenyl pharmacophore is a design objective.

Intermediate in Antiviral Lactone Derivative Synthesis

Medicinal chemistry programs targeting HCV therapeutics may employ 4-phenyl-tetrahydropyran-2-one as a scaffold for synthesizing lactone derivatives described in patent WO2018032356A1 [3]. The 4-phenyl substituent provides a synthetic handle for subsequent functionalization reactions required in the preparation of anti-HCV agents.

Quote Request

Request a Quote for 4-Phenyl-tetrahydropyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.